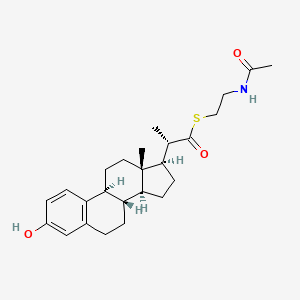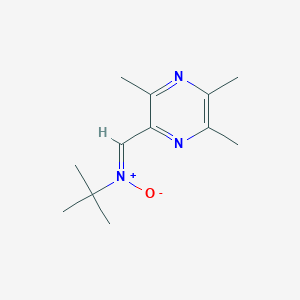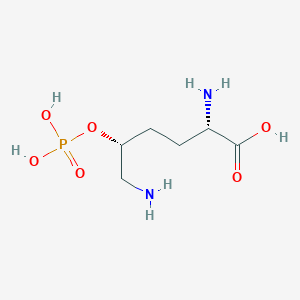
5-Phosphonooxy-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-5-phosphonooxy-L-lysine is the 5-phosphonooxy derivative of L-lysine having erythro-stereochemistry. It is an O-phosphoamino acid, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is a conjugate acid of an erythro-5-phosphonatoooxy-L-lysinium(1-).
科学的研究の応用
Genome Regulation and Stem Cell Biology
- 5-Phosphonooxy-L-lysine, as part of modified bases like 5-hydroxymethylcytosine, plays a role in genome regulation. It is present in various cell types and is important in stem cell biology and cancer. Genome-wide mapping in embryonic stem cells revealed its significant presence within exons and near transcriptional start sites, indicating a probable role in transcriptional regulation (Pastor et al., 2011).
Neurological and Gastrointestinal Studies
- In the context of serotonin receptor 4 (5-HT4) antagonism, derivatives of L-lysine have been studied for their effects on intestinal pathologies and anxiety in rats. This could suggest potential neurological and gastrointestinal applications (Smriga & Torii, 2003).
Synthetic Applications in Chemistry
- The development of a molecular tweezer for lysine and arginine, which exhibits a high affinity for lysine, demonstrates the potential synthetic applications of L-lysine derivatives in chemistry. This tweezer can bind small basic signaling peptides in buffered aqueous solution (Fokkens, Schrader, & Klärner, 2005).
Anti-HIV Research
- Poly(L-lysine citramide) conjugates, which include L-lysine derivatives, have been explored for their in vitro anti-HIV behavior. These studies highlight the potential of L-lysine derivatives in the development of novel antiviral strategies (Couffin-Hoarau et al., 2009).
Bioplastic and Polymer Research
- Research into the conversion of L-lysine into 5-aminovalerate, a monomer for nylon synthesis, illustrates the use of L-lysine derivatives in bioplastic and polymer research. This showcases the material science applications of these derivatives (Park et al., 2014).
Oligonucleotide Functionalization
- The functionalization of synthetic oligonucleotides with H-phosphonate derivatives of protected amino-hexanol and mercapto-propanol or -hexanol, incorporating L-lysine, has applications in biochemical research and pharmaceutical development (Sinha & Cook, 1988).
Drug Synthesis and Isotope Labeling
- The synthesis of novel Nα, Nγ-lysine linked dinucleotides suggests applications in drug synthesis and isotope labeling, highlighting the chemical versatility of L-lysine derivatives (Zhao et al., 2000).
Cell Proliferation and Protein Synthesis
- Studies on hypusine, a modified form of L-lysine, indicate its critical role in eukaryotic cell proliferation and protein synthesis, suggesting applications in understanding and potentially manipulating these processes (Park, Wolff, & Folk, 1997).
Microbial Cell Factories and Chemical Production
- The engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid from L-lysine demonstrates the use of L-lysine derivatives in developing microbial cell factories for chemical production (Shin et al., 2016).
Pharmaceutical Delivery Systems
- Research on poly(ethylene glycol)-poly(L-lysine) block copolymers partially substituted with a hydrocinnamoyl group explores their potential as pharmaceutical delivery systems, indicating the medical and pharmaceutical applications of L-lysine derivatives (Kataoka et al., 1998).
Biotechnological Applications
- The study of ε-Poly-l-lysine, a homo-poly-amino acid of L-lysine, discusses its biotechnological applications, especially as a food additive. This highlights the industrial and food science applications of L-lysine derivatives (Yoshida & Nagasawa, 2003).
特性
製品名 |
5-Phosphonooxy-L-lysine |
|---|---|
分子式 |
C6H15N2O6P |
分子量 |
242.17 g/mol |
IUPAC名 |
(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |
InChIキー |
WLPXLNNUXMDSPG-UHNVWZDZSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |
正規SMILES |
C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




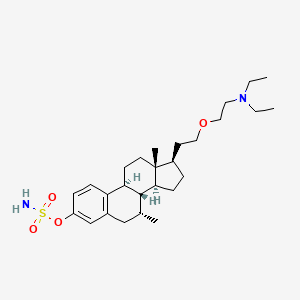

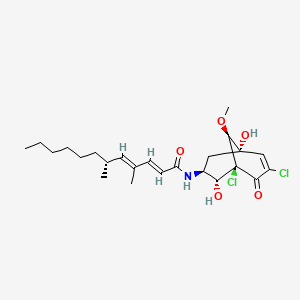
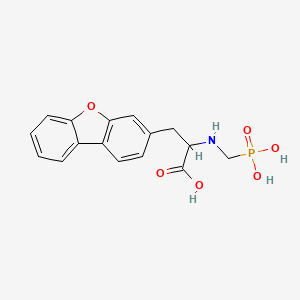

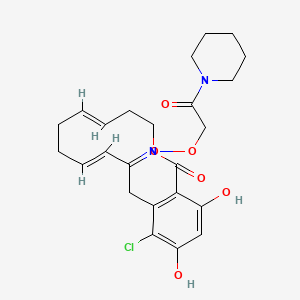
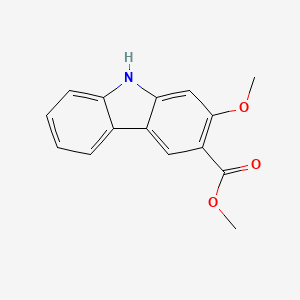


![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1263237.png)
